molecular formula C22H19N3O3S B10888936 N-benzyl-N-methyl-4-[(2-oxoindol-3-yl)amino]benzenesulfonamide

N-benzyl-N-methyl-4-[(2-oxoindol-3-yl)amino]benzenesulfonamide

Cat. No.: B10888936
M. Wt: 405.5 g/mol
InChI Key: ZDYBZUSDYINCCO-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-4-[(2-oxoindol-3-yl)amino]benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-4-[(2-oxoindol-3-yl)amino]benzenesulfonamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting a sulfonyl chloride with an amine. In this case, the amine would be N-benzyl-N-methylamine.

    Coupling Reaction: The final step involves coupling the indole derivative with the sulfonamide intermediate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-4-[(2-oxoindol-3-yl)amino]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of oxindole derivatives.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

N-benzyl-N-methyl-4-[(2-oxoindol-3-yl)amino]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-4-[(2-oxoindol-3-yl)amino]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The sulfonamide group can enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-4-methylbenzenesulfonamide
  • N-butylbenzenesulfonamide
  • N-benzyl-2-methyl-4-nitroaniline

Uniqueness

N-benzyl-N-methyl-4-[(2-oxoindol-3-yl)amino]benzenesulfonamide is unique due to the presence of both the indole and sulfonamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H19N3O3S

Molecular Weight

405.5 g/mol

IUPAC Name

N-benzyl-N-methyl-4-[(2-oxo-1H-indol-3-ylidene)amino]benzenesulfonamide

InChI

InChI=1S/C22H19N3O3S/c1-25(15-16-7-3-2-4-8-16)29(27,28)18-13-11-17(12-14-18)23-21-19-9-5-6-10-20(19)24-22(21)26/h2-14H,15H2,1H3,(H,23,24,26)

InChI Key

ZDYBZUSDYINCCO-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)N=C3C4=CC=CC=C4NC3=O

Origin of Product

United States

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